molecular formula C23H21N3O5S2 B2382251 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide CAS No. 895441-04-0

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Cat. No. B2382251
CAS RN: 895441-04-0
M. Wt: 483.56
InChI Key: PWVBPJCEUSACDQ-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, also known as DMXAA, is a synthetic compound that has gained attention in the scientific community due to its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s, and since then, extensive research has been conducted to understand its mechanism of action and potential applications.

Scientific Research Applications

  • Anticancer Evaluation : A study explored the design, synthesis, and evaluation of compounds similar to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, showing significant anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

  • Antimicrobial and Antifungal Properties : Research on compounds structurally similar to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide demonstrated significant antimicrobial and antifungal activities. Such compounds were effective against a range of gram-positive and gram-negative bacteria as well as fungal species (Chawla, 2016).

  • Cardiac Electrophysiological Activity : Another study investigated compounds with similar structures, focusing on their cardiac electrophysiological properties. These compounds exhibited potential as selective class III antiarrhythmic agents (Morgan et al., 1990).

  • DNA Binding and Anticancer Activity : A particular study focused on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide. These complexes were found to interact with DNA and demonstrated significant anticancer activity in cellular models (González-Álvarez et al., 2013).

  • Antifungal Agents : Research on thiazole derivatives, similar to the compound , highlighted their potential as antifungal agents. These compounds showed promising activity against various fungal strains (Narayana et al., 2004).

  • Antibacterial Agents : A study on derivatives of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide revealed potent antibacterial properties, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

  • Antioxidant Activities : Research indicated that benzamide compounds, structurally related to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, possess antioxidant properties, showing effective free radical scavenging and metal chelating activities (Yakan et al., 2020).

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-14-8-10-15(11-9-14)33(28,29)26-17-7-5-4-6-16(17)22(27)25-23-24-18-12-19(30-2)20(31-3)13-21(18)32-23/h4-13,26H,1-3H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVBPJCEUSACDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

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